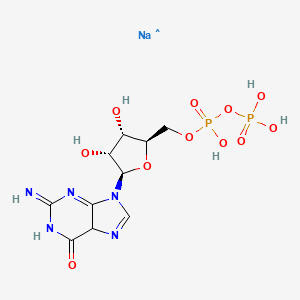
CID 156592067
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 156592067 is a chemical compound registered in the PubChem database. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of CID 156592067 involves specific synthetic routes and reaction conditions. The industrial production methods typically include the following steps:
Dissolving organic amine in a solvent: This step involves dissolving an organic amine in a suitable solvent.
Adding dianhydride: The next step is to add dianhydride to the solution.
Stirring and reacting: The mixture is then stirred and allowed to react under controlled conditions.
Chemical Reactions Analysis
CID 156592067 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 156592067 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand cellular processes and mechanisms.
Industry: It is used in the production of various industrial products and materials
Mechanism of Action
The mechanism of action of CID 156592067 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
CID 156592067 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Diethyl azodicarboxylate: Known for its use in the Mitsunobu reaction.
Acetazolamide: Used as a carbonic anhydrase inhibitor.
Mefenamic acid: Known for its anti-inflammatory properties.
Each of these compounds has unique properties and applications, making this compound distinct in its own right.
Properties
Molecular Formula |
C10H15N5NaO11P2 |
|---|---|
Molecular Weight |
466.19 g/mol |
InChI |
InChI=1S/C10H15N5O11P2.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-6,9,16-17H,1H2,(H,22,23)(H2,11,14,18)(H2,19,20,21);/t3-,4?,5-,6-,9-;/m1./s1 |
InChI Key |
MPMAOUZABBADJX-XXSBUZCCSA-N |
Isomeric SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O.[Na] |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















